Cas no 72518-41-3 (2-Methylpiperidine-2-carboxylic acid)

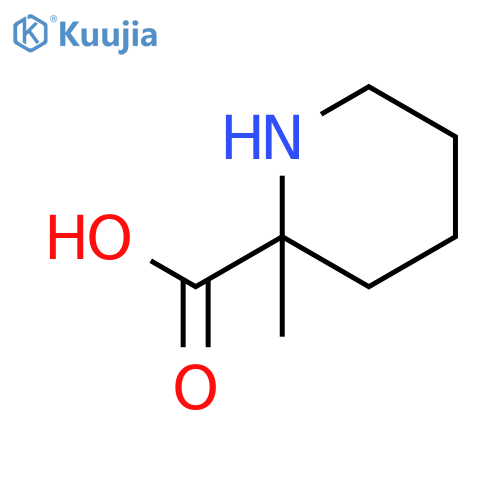

72518-41-3 structure

商品名:2-Methylpiperidine-2-carboxylic acid

2-Methylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methylpiperidine-2-carboxylic acid

- 2-METHYL-2-PIPERIDINE CARBOXYLIC ACID

- 2-Methylpiperidine-2-carboxylic acid hydrochloride

- 2-Piperidinecarboxylicacid, 2-methyl-

- 2-methyl-piperidine-2-carboxylic acid

- 2-Methylpiperidine-2-carboxylic acid HCl

- 2-Methyl-2-piperidinecarboxylic acid HCl

- 2-methylpiperidine-2-carboxylicacid

- SCHEMBL53553

- 72518-41-3

- SB41277

- 2-Methyl-2-piperidinecarboxylic acid #

- 2-Piperidinecarboxylic acid, 2-methyl-

- CS-0054907

- FT-0654838

- 2-methyl-2-piperidine carboxylic acid, AldrichCPR

- 2-Methyl-2-piperidinecarboxylic acid

- FT-0772703

- EN300-136172

- AM807081

- GLNOAERYNWZGJY-UHFFFAOYSA-N

- AKOS006278675

- ALBB-016696

- 2-piperidinecarboxylic acid, 2-methyl-, hydrochloride

- DB-074576

- DA-15949

-

- MDL: MFCD19103470

- インチ: InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)

- InChIKey: GLNOAERYNWZGJY-UHFFFAOYSA-N

- ほほえんだ: CC1(CCCCN1)C(=O)O

計算された属性

- せいみつぶんしりょう: 143.09500

- どういたいしつりょう: 143.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.075±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 340 ºC

- ふってん: 259.5±33.0 ºC (760 Torr),

- フラッシュポイント: 110.7±25.4 ºC,

- 屈折率: 1.469

- ようかいど: 可溶性(153 g/l)(25ºC)、

- PSA: 49.33000

- LogP: 0.93200

2-Methylpiperidine-2-carboxylic acid セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

2-Methylpiperidine-2-carboxylic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methylpiperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-136172-2.5g |

2-methylpiperidine-2-carboxylic acid |

72518-41-3 | 2.5g |

$325.0 | 2023-02-15 | ||

| Enamine | EN300-136172-10.0g |

2-methylpiperidine-2-carboxylic acid |

72518-41-3 | 10.0g |

$978.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70500-1g |

2-Methylpiperidine-2-carboxylic acid |

72518-41-3 | 97% | 1g |

¥2439.0 | 2024-07-19 | |

| Alichem | A129003730-250mg |

2-Methylpiperidine-2-carboxylic acid |

72518-41-3 | 95% | 250mg |

$156.80 | 2023-09-01 | |

| Alichem | A129003730-1g |

2-Methylpiperidine-2-carboxylic acid |

72518-41-3 | 95% | 1g |

$416.00 | 2023-09-01 | |

| Enamine | EN300-136172-0.05g |

2-methylpiperidine-2-carboxylic acid |

72518-41-3 | 0.05g |

$164.0 | 2023-02-15 | ||

| Alichem | A129003730-5g |

2-Methylpiperidine-2-carboxylic acid |

72518-41-3 | 95% | 5g |

$1199.00 | 2023-09-01 | |

| Enamine | EN300-136172-1.0g |

2-methylpiperidine-2-carboxylic acid |

72518-41-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-136172-50mg |

2-methylpiperidine-2-carboxylic acid |

72518-41-3 | 50mg |

$164.0 | 2023-09-30 | ||

| Enamine | EN300-136172-5000mg |

2-methylpiperidine-2-carboxylic acid |

72518-41-3 | 5000mg |

$543.0 | 2023-09-30 |

2-Methylpiperidine-2-carboxylic acid 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

72518-41-3 (2-Methylpiperidine-2-carboxylic acid) 関連製品

- 42856-71-3((S)-2-Methylpyrrolidine-2-carboxylic acid)

- 16277-06-8(2-Methylpyrrolidine-2-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72518-41-3)2-Methylpiperidine-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):868.0